molecular formula C15H16ClN3 B096907 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene CAS No. 17010-59-2

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene

Cat. No. B096907
CAS RN: 17010-59-2
M. Wt: 273.76 g/mol
InChI Key: XWOYTDRGTBUBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene (CMDA) is a synthetic azo dye that has been widely used in scientific research. It is a yellow-orange powder that is soluble in organic solvents such as ethanol and chloroform. CMDA is a useful tool for studying the biochemical and physiological effects of azo dyes on living organisms.

Mechanism Of Action

The mechanism of action of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene is not fully understood, but it is believed to involve the formation of reactive metabolites that can bind to DNA and other cellular macromolecules. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce oxidative stress and to activate signaling pathways that are involved in cell proliferation and apoptosis.

Biochemical And Physiological Effects

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to have a range of biochemical and physiological effects on living organisms. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce liver damage, kidney damage, and oxidative stress in rats. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been shown to alter the expression of genes involved in cell proliferation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has several advantages as a research tool, including its high solubility in organic solvents, its stability under normal laboratory conditions, and its ability to induce DNA damage and mutagenesis. However, 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene also has several limitations, including its toxicity to living organisms, its potential for environmental contamination, and its limited solubility in aqueous solutions.

Future Directions

There are many potential future directions for research on 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds. One area of interest is the development of new synthetic methods for 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene that are more efficient and environmentally friendly. Another area of interest is the development of new assays for measuring the toxicity and mutagenicity of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene in living organisms. Finally, there is a need for more research on the biochemical and physiological effects of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene and related compounds, particularly in humans and other primates.

Synthesis Methods

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be synthesized by the diazotization of 4-chloro-3-methylaniline and subsequent coupling with dimethylamine. The reaction takes place in an acidic medium and requires careful control of the temperature and pH. The yield of 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene can be improved by using a catalyst such as copper sulfate.

Scientific Research Applications

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been used in a wide range of scientific research applications, including the study of DNA damage, mutagenesis, and carcinogenesis. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has been shown to induce DNA damage in vitro and in vivo, and to promote the development of liver tumors in rodents. 4'-Chloro-3'-methyl-4-dimethylaminoazobenzene has also been used as a model compound for studying the metabolism and toxicity of azo dyes in humans and animals.

properties

CAS RN

17010-59-2

Product Name

4'-Chloro-3'-methyl-4-dimethylaminoazobenzene

Molecular Formula

C15H16ClN3

Molecular Weight

273.76 g/mol

IUPAC Name

4-[(4-chloro-3-methylphenyl)diazenyl]-N,N-dimethylaniline

InChI

InChI=1S/C15H16ClN3/c1-11-10-13(6-9-15(11)16)18-17-12-4-7-14(8-5-12)19(2)3/h4-10H,1-3H3

InChI Key

XWOYTDRGTBUBEI-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)Cl

synonyms

4-[(4-Chloro-3-methylphenyl)azo]-N,N-dimethylbenzenamine

Origin of Product

United States

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